N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16324506
InChI: InChI=1S/C24H22Cl2N2O4/c1-15-3-5-16(6-4-15)23(29)28-21(24(30)27-11-12-31-2)14-18-8-10-22(32-18)19-9-7-17(25)13-20(19)26/h3-10,13-14H,11-12H2,1-2H3,(H,27,30)(H,28,29)/b21-14-
SMILES:
Molecular Formula: C24H22Cl2N2O4
Molecular Weight: 473.3 g/mol

N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide

CAS No.:

Cat. No.: VC16324506

Molecular Formula: C24H22Cl2N2O4

Molecular Weight: 473.3 g/mol

* For research use only. Not for human or veterinary use.

N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide -

Specification

Molecular Formula C24H22Cl2N2O4
Molecular Weight 473.3 g/mol
IUPAC Name N-[(Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Standard InChI InChI=1S/C24H22Cl2N2O4/c1-15-3-5-16(6-4-15)23(29)28-21(24(30)27-11-12-31-2)14-18-8-10-22(32-18)19-9-7-17(25)13-20(19)26/h3-10,13-14H,11-12H2,1-2H3,(H,27,30)(H,28,29)/b21-14-
Standard InChI Key YWAWRUOOOGQTJE-STZFKDTASA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C(=O)NCCOC
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCOC

Introduction

N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is a complex organic compound featuring a unique combination of functional groups, including a furan moiety, a dichlorophenyl group, an enamine structure, and an amide linkage. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Synthesis Methods

The synthesis of N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide typically involves several key organic reactions:

  • Furan Derivative Formation: The synthesis begins with the formation of furan derivatives, which are essential for the compound's structure.

  • Amine Substitution: The introduction of the methoxyethylamino group is a critical step, requiring precise conditions to ensure correct substitution.

  • Amide Bond Formation: The formation of the amide linkage is another crucial step, often involving condensation reactions.

Biological Activities and Potential Applications

Preliminary studies suggest that this compound exhibits notable biological activities, which may include:

  • Antimicrobial Properties: Compounds with similar structures have shown antimicrobial activity.

  • Anticancer Properties: The presence of certain functional groups suggests potential anticancer effects.

  • Therapeutic Applications: The compound's unique structure may confer unique biological properties, making it a candidate for various therapeutic applications.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-(2,4-Dichlorophenyl)furanFuran and dichlorophenyl groupsAntimicrobial
N-(4-Methylbenzoyl)-N'-(2-methylphenyl)ureaUrea derivative with aromatic substitutionAnticancer
Phenylethylamine derivativesAmine-based structure with varying substitutionsNeuroactive
N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamideFuran, dichlorophenyl, and enamine functionalitiesPotential therapeutic applications

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